molecular formula C29H26N2O2 B13437124 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]

Cat. No.: B13437124
M. Wt: 434.5 g/mol
InChI Key: DYWACPBCIYCBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

9-methyl-3-methylidene-6-[(9-methyl-6-methylidene-5-oxo-7,8-dihydrocarbazol-3-yl)methyl]-1,2-dihydrocarbazol-4-one

InChI

InChI=1S/C29H26N2O2/c1-16-5-9-24-26(28(16)32)20-14-18(7-11-22(20)30(24)3)13-19-8-12-23-21(15-19)27-25(31(23)4)10-6-17(2)29(27)33/h7-8,11-12,14-15H,1-2,5-6,9-10,13H2,3-4H3

InChI Key

DYWACPBCIYCBMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C1C=CC(=C3)CC4=CC5=C(C=C4)N(C6=C5C(=O)C(=C)CC6)C)C(=O)C(=C)CC2

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves the Mannich-type condensation of two molecules of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde under acidic conditions, resulting in a methylene bridge linking the two carbazole units at the 6-positions.

Detailed Reaction Conditions and Mechanism

  • Starting Material: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
  • Reagents: Formaldehyde source (paraformaldehyde or 1,3,5-trioxane)
  • Catalyst: Mineral acid, typically hydrochloric acid (HCl)
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or dimethyl sulfoxide (DMSO)
  • Temperature: Heating generally between 60–100 °C to accelerate the Mannich reaction
  • Reaction Time: Approximately 3–5 hours for substantial completion, monitored by thin-layer chromatography (TLC)
  • Isolation: Precipitation by addition of water or ice water followed by filtration

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and the carbazole nitrogen, followed by electrophilic substitution at the 6-position of the carbazole ring, linking two carbazole units through a methylene bridge. The process achieves yields exceeding 70% under optimized conditions without requiring secondary amines, which are often used in classical Mannich reactions but can be disadvantageous industrially due to toxicity or handling issues.

Data Table: Typical Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Starting material 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one Purity >98%
Formaldehyde reagent 2–6 moles per mole of carbazol-4-one Paraformaldehyde or 1,3,5-trioxane
Mineral acid (HCl) 0.1–0.5 mole per mole of carbazol-4-one Acid catalyst for Mannich reaction
Solvent DMF, DMA, or DMSO Polar aprotic solvents
Temperature 60–100 °C Heating to accelerate reaction
Reaction time 3–5 hours Monitored by TLC
Yield >70% High yield with optimized conditions
Isolation method Precipitation with water, filtration Product partially dissolved in solvent

Research Discoveries and Improvements

Avoidance of Secondary Amines

Traditional Mannich reactions often require secondary amines as catalysts or reactants, which can pose challenges in large-scale synthesis due to toxicity and regulatory concerns. The method described in US Patent US7696356B2 demonstrates that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] can be synthesized efficiently without secondary amines, using only mineral acid catalysis, thus simplifying purification and improving safety.

Solvent Selection and Environmental Impact

The choice of polar aprotic solvents such as DMF or DMA is critical to achieving high yields and purity while avoiding hazardous solvents. The process avoids solvents that form covalent bonds with reactants or products, minimizing side reactions and facilitating downstream processing.

Reaction Monitoring and Optimization

The reaction progress is conveniently monitored by thin-layer chromatography (TLC), allowing determination of the reaction endpoint to avoid overreaction or decomposition. The reaction time window of 3–5 hours balances yield and operational efficiency.

Industrial Feasibility

Patents and industrial reports highlight that the improved process conditions allow for mild reaction temperatures and straightforward isolation, enabling scale-up for commercial production. This is a significant improvement over earlier methods requiring harsh conditions or multi-step syntheses with intermediate purification steps.

Summary of Key Patents and Literature

Reference Contribution Key Features
US Patent US7696356B2 (2005) Improved Mannich reaction for carbazole derivative High yield (>70%), no secondary amines, polar aprotic solvents, mild conditions
WO Patent WO2005037823A1 (2004) Industrial-scale synthesis improvements for related carbazole derivatives Mild conditions, catalyst use, improved purity and yield
VulcanChem Product Data (2024) Compound characterization and research applications Molecular formula, structure, and related biological activity data

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, quinones, and substituted carbazoles .

Scientific Research Applications

6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is not fully characterized. it is known to interact with various molecular targets and pathways. In the context of Ondansetron synthesis, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6,6'-Methylenebis[(3RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one]
  • CAS Number : 1076198-52-1 (as Ondansetron Impurity B)
  • Molecular Formula : C₃₇H₃₈N₆O₂
  • Molecular Weight : 598.74 g/mol
  • Structural Features : A dimeric carbazolone derivative with two carbazole moieties bridged by a methylene group. Each carbazole unit contains a 2-methylimidazole substituent at the 3-position and a methyl group at the 9-position .

Pharmaceutical Role :

  • Primary Use : Recognized as Ondansetron Hydrochloride Dihydrate Impurity B (EP/USP), a reference standard for quality control in antiemetic drug manufacturing .
  • Synthetic Origin : Likely formed as a byproduct during the synthesis of ondansetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea .
Structural Analogues in the Carbazolone Family
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Pharmaceutical Relevance References
6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] 1076198-52-1 C₃₇H₃₈N₆O₂ 598.74 Dimeric carbazolone with methylene bridge and 2-methylimidazole substituents Ondansetron impurity standard
Ondansetron Hydrochloride Dihydrate Impurity A (EP) N/A C₁₉H₂₃N₃O·HCl ~345.87 Monomeric carbazolone with dimethylaminomethyl substituent at 3-position Ondansetron-related impurity
9-Methyl-3-[(2-methyl-1H-imidazolyl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one 99614-64-9 C₂₀H₂₂N₄O 334.42 Monomeric carbazolone with 2-methylimidazole substituent Intermediate in ondansetron synthesis
6-Methoxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one N/A C₁₄H₁₅NO₂ 229.28 Methoxy substituent at 6-position; lacks methylene bridge and imidazole groups Synthetic intermediate for carbazole analogs
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone N/A C₁₈H₁₅N₃O₂ 305.33 Carbazole fused with 1,3,4-oxadiazole ring; lacks methylene bridge Antimicrobial and antifungal activity
Key Comparative Analysis

Structural Complexity: The target compound is a dimer with a methylene bridge, distinguishing it from monomeric carbazolones like Impurity A or 9-methyl-3-[(2-methylimidazolyl)methyl]carbazol-4-one . The presence of 2-methylimidazole substituents enhances its polarity compared to methoxy- or dimethylamino-substituted analogs .

Synthetic Pathways: The dimeric structure likely arises from condensation reactions during ondansetron synthesis, whereas monomeric impurities (e.g., Impurity A) form via incomplete alkylation or oxidation steps . Carbazole-oxadiazole hybrids (e.g., ) are synthesized via cyclization of hydrazide intermediates, differing from the methylene-bridged dimer’s route .

Biological Activity: Unlike 1,3,4-oxadiazole-carbazole hybrids (), which exhibit antimicrobial activity, the target compound is pharmacologically inert and primarily used as an impurity standard . Monomeric carbazolones (e.g., 6-methoxy-9-methyl-carbazol-4-one) may serve as intermediates for bioactive molecules but lack direct therapeutic roles .

Physicochemical Properties: Molecular Weight: The dimer’s high molecular weight (598.74 vs. ~300–350 for monomers) impacts solubility and chromatographic behavior, critical for HPLC-based impurity profiling .

Biological Activity

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is a complex organic compound known for its structural similarity to ondansetron, a widely used antiemetic drug. This compound has garnered attention for its potential biological activities, particularly in relation to serotonin receptor modulation and its implications in medicinal chemistry.

  • Molecular Formula : C29H26N2O2
  • Molecular Weight : 434.5 g/mol
  • Structure : The compound features a methylene bridge connecting two carbazole moieties, which enhances its reactivity and biological potential.

Antiemetic Properties

Research indicates that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] may exhibit antiemetic properties through its interaction with the serotonin receptor system, particularly the 5-HT3 subtype. This receptor is crucial in the pathophysiology of nausea and vomiting. The compound's structural characteristics allow it to potentially modulate receptor activity effectively .

Interaction Studies

Studies have focused on the binding affinity of this compound to serotonin receptors and other neurotransmitter systems. The interactions are believed to influence signaling pathways relevant to gastrointestinal disorders . For instance:

  • Binding Affinity : Similar compounds have shown significant binding to 5-HT3 receptors, suggesting that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] could be evaluated for its therapeutic potential in treating conditions related to serotonin dysregulation.

Synthesis and Derivatives

The synthesis of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves multi-step organic reactions. A common method includes the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and dimethylamine. This pathway is similar to those used for synthesizing ondansetron and its analogs .

Potential Derivatives

The methylene bridge allows for further functionalization of the compound. This could lead to the development of derivatives with enhanced biological activity or improved pharmacokinetic properties compared to their parent compounds .

Cell Viability Assays

Recent studies have utilized cell viability assays to assess the biological activity of various carbazole derivatives. For example:

  • Compounds similar in structure exhibited varying degrees of cytotoxicity against cancer cell lines.
  • In one study involving HFL1 cells treated with various compounds (including 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]), certain compounds showed no significant cytotoxic effects at concentrations up to 10 μM .

Comparative Analysis of Biological Activity

A comparative analysis of structurally related compounds reveals that while some exhibit strong anti-inflammatory or anticancer properties, others may primarily act as serotonin receptor modulators. This highlights the diverse potential applications of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] in drug development .

Q & A

Basic: How is this compound identified as a process-related impurity in Ondansetron synthesis?

Answer:
The compound arises as a dimeric impurity during Ondansetron synthesis due to incomplete purification or side reactions. It is identified using reverse-phase HPLC with a C18 column and UV detection (e.g., 220–310 nm), calibrated against a certified reference standard (e.g., Ondansetron EP Impurity B, CAS 1076198-52-1) . Method validation includes specificity tests against Ondansetron and other intermediates to ensure resolution.

Advanced: What synthetic challenges exist in isolating this dimeric impurity?

Answer:
Isolation requires precise control of reaction conditions (e.g., pH, temperature) to minimize polymerization. Recrystallization from acetone or methanol is commonly employed, but yields are often low due to competing reactions. Advanced purification methods like preparative HPLC or size-exclusion chromatography are recommended for isolating milligram quantities . Solid-state synthesis techniques (e.g., grinding reactants in a mortar) may reduce side products but require optimization .

Basic: What analytical techniques are recommended for quantifying this compound in pharmaceutical matrices?

Answer:

  • HPLC-UV/MS : Use a gradient elution (acetonitrile/0.1% formic acid) with a C18 column for separation. Quantify via external calibration against EP Impurity B standards .
  • NMR Spectroscopy : Compare the methylene proton signals (δ 3.8–4.2 ppm) and carbazolone carbonyl peaks (δ 170–175 ppm) with reference spectra .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single crystals suitable for X-ray analysis are grown via slow evaporation of acetone or methanol solutions. Key structural features include:

  • The methylene bridge (C–CH₂–C) geometry, confirmed by bond lengths (~1.54 Å).
  • Torsional angles between carbazolone rings, which influence dimer stability.
    Crystallographic data (e.g., space group, unit cell parameters) should match reference standards (e.g., CAS 1365727-09-8 for 3-methylene derivatives) .

Advanced: What mechanistic pathways lead to dimer formation during Ondansetron synthesis?

Answer:
Dimerization occurs via:

  • Aldol condensation : Base-catalyzed coupling of carbazolone intermediates under high-temperature conditions.
  • Radical-mediated pathways : Initiated by trace metals or oxidizing agents during methylation steps.
    Kinetic studies using LC-MS can track dimer formation rates, while isotopic labeling (e.g., deuterated solvents) elucidates hydrogen transfer mechanisms .

Basic: What are the key spectral markers for structural confirmation?

Answer:

  • ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), methylene bridges (δ 3.8–4.2 ppm), and aromatic protons (δ 6.8–7.5 ppm).
  • IR Spectroscopy : Carbazolone C=O stretch (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • HRMS : Molecular ion [M+H]⁺ at m/z 598.75 (C₃₇H₃₈N₆O₂) .

Advanced: How do structural variations (e.g., substituent position) affect analytical differentiation?

Answer:
Subtle changes (e.g., 3-methylene vs. 3-[(2-methylimidazolyl)methyl] substituents) alter retention times in HPLC and chemical shifts in NMR. For example:

  • HPLC : A 3-methylene derivative (CAS 1365727-09-8) elutes earlier than the imidazole-substituted variant (CAS 1076198-52-1) due to reduced polarity .
  • MS/MS Fragmentation : Imidazole-containing derivatives show characteristic neutral losses (e.g., 98 Da for methylimidazole) .

Advanced: What strategies mitigate dimer formation during scale-up synthesis?

Answer:

  • Low-temperature reactions : Reduce radical-mediated coupling by maintaining temperatures below 40°C.
  • Chelating agents : Add EDTA to sequester metal ions that catalyze dimerization.
  • In-line purification : Use continuous-flow reactors with integrated adsorption columns to remove dimers in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.